

tirabrutinib monotherapy protocol relapsed refractory B-cell lymphoma

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Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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Clinical Efficacy and Safety Profile of Tirabrutinib Monotherapy

Efficacy Overview A 2025 meta-analysis of seven prospective clinical trials established the efficacy of **tirabrutinib** monotherapy across several relapsed or refractory B-cell malignancies, showing a pooled **overall response rate (ORR) of 72.5%** [1] [2]. The breakdown of the response rates and progression-free survival by cancer type is summarized below.

Table 1: Pooled Efficacy Outcomes from Meta-Analysis (Frontiers in Pharmacology, 2025) [1] [2]

Cancer Type	Overall Response Rate (ORR)	Complete Response (CR) Rate	Partial Response (PR) Rate	Stable Disease (SD) Rate	Median Progression-Free Survival (mPFS)
All included B-cell lymphomas	72.5%	18.6%	41.1%	13.8%	Varies by subtype
Chronic Lymphocytic Leukemia (CLL)	Data included in pooled ORR	Data included in pooled CR	Data included in pooled PR	Data included in pooled SD	38.5 months (highest among subtypes)

Cancer Type	Overall Response Rate (ORR)	Complete Response (CR) Rate	Partial Response (PR) Rate	Stable Disease (SD) Rate	Median Progression-Free Survival (mPFS)
Primary Central Nervous System Lymphoma (PCNSL)	Data included in pooled ORR	Data included in pooled CR	Data included in pooled PR	Data included in pooled SD	Not specified in meta-analysis

Recent data from the Phase 2 **PROSPECT study**, presented in 2025, provides specific and promising results for the PCNSL population, which has no approved treatments in the U.S. [3]. Key efficacy outcomes from this study include:

- **ORR: 67%** (66.7% as per another report) [3] [4].
- **Complete Response (CR) Rate: 44%** [3].
- **Median Duration of Response (mDOR): 9.3 months** [3].
- **Median Time to Response (mTTR): 1.0 month** [3].
- **Median Progression-Free Survival (mPFS): 6.0 months** [3].

Safety Profile The same meta-analysis provides a comprehensive overview of the safety profile of **tirabrutinib** monotherapy. Adverse events (AEs) are common but often manageable [1] [2].

Table 2: Common Adverse Events (All Grades and Grade ≥ 3) Associated with **Tirabrutinib** Monotherapy [1] [2]

Category	Adverse Event	Incidence (All Grades)	Incidence (Grade ≥ 3)
Hematologic AEs	Neutropenia	26.7%	18.4%
	Anemia	18.8%	10.3%
	Lymphocytopenia	Not specified for all grades	11.7%
	Leukopenia	18.4%	Not specified for grade ≥ 3
Non-Hematologic AEs	Diarrhea	26.0%	Not specified for grade ≥ 3

Category	Adverse Event	Incidence (All Grades)	Incidence (Grade ≥ 3)
	Rash	24.9%	Not specified for grade ≥ 3
	Nasopharyngitis	24.0%	Not specified for grade ≥ 3

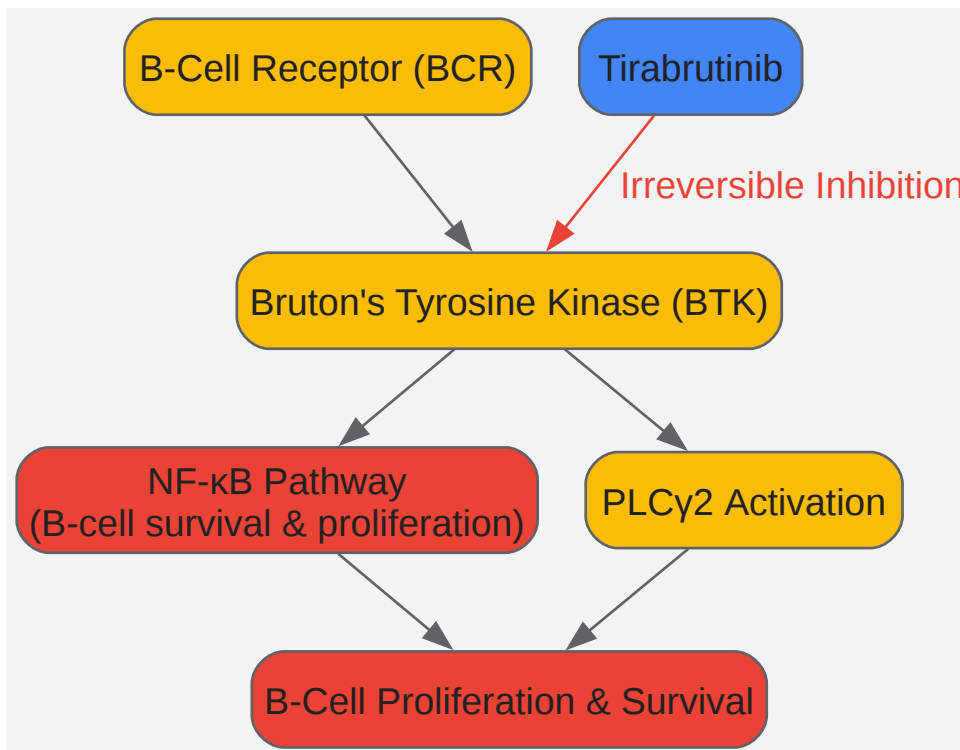
The PROSPECT study confirmed this profile, noting that any-grade treatment-related AEs occurred in **75%** of patients, with grade ≥ 3 AEs in **56.3%** [3]. Common any-grade AEs included anemia (18.8%), maculopapular rash (16.7%), fatigue (14.6%), decreased neutrophil count (14.6%), decreased lymphocyte count (14.6%), and pruritus (14.6%) [3].

Tirabrutinib Mechanism of Action and Target Pathway

Tirabrutinib is a second-generation, **potent, irreversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor** [1] [3]. Its mechanism can be summarized as follows:

- **BTK's Role:** BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which regulates proliferation, survival, and activation of B-cells [1] [3].
- **Inhibition:** By irreversibly inhibiting BTK, **tirabrutinib** blocks this signaling pathway, thereby reducing the proliferation and viability of cancerous B-cells [1]. Its high selectivity is designed to minimize off-target effects associated with first-generation BTK inhibitors [1].

The following diagram illustrates the targeted signaling pathway.



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Detailed Clinical Protocol for Relapsed/Refractory PCNSL

The following protocol is synthesized from the Phase 2 PROSPECT study (NCT04947319) and a similar Dana-Farber Cancer Institute study (Protocol #22-115), which investigate **tirabrutinib** monotherapy for relapsed or refractory PCNSL [3] [5].

1. Patient Selection Criteria

- **Inclusion Criteria:**

- Pathologically confirmed diagnosis of PCNSL.
- Relapsed or refractory disease after at least one prior high-dose methotrexate (HD-MTX)-based therapy.
- Aged ≥ 18 years.
- Measurable brain lesion(s) with a minimum diameter of > 1.0 cm on contrast-enhanced MRI.
- ECOG performance status of 0, 1, or 2.
- Life expectancy of at least 3 months.

- Adequate bone marrow, renal, and hepatic function.

- **Exclusion Criteria:**

- Presence of systemic lymphoma outside the CNS.
- Prior treatment with any BTK inhibitor.
- Active infection requiring systemic therapy.
- Concomitant use of strong CYP3A4 inducers or P-glycoprotein (P-gp) inducers.
- Requirement for ongoing therapeutic anticoagulation with warfarin or novel oral anticoagulants.
- History of severe hypersensitivity to **tirabrutinib** or Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis.
- Active hepatitis B, hepatitis C, or HIV infection.
- Inability to swallow tablets or malabsorption syndromes.

2. Dosing and Administration

- **Recommended Dosage: 480 mg orally, once daily** (fasting recommended) until disease progression or unacceptable toxicity [3] [5].
- **Dose Modifications:** Protocol should include guidelines for dose interruption, reduction, or discontinuation based on the type and severity of adverse events, particularly for hematologic toxicities, severe rash, or other clinically significant events.

3. Efficacy and Safety Assessments

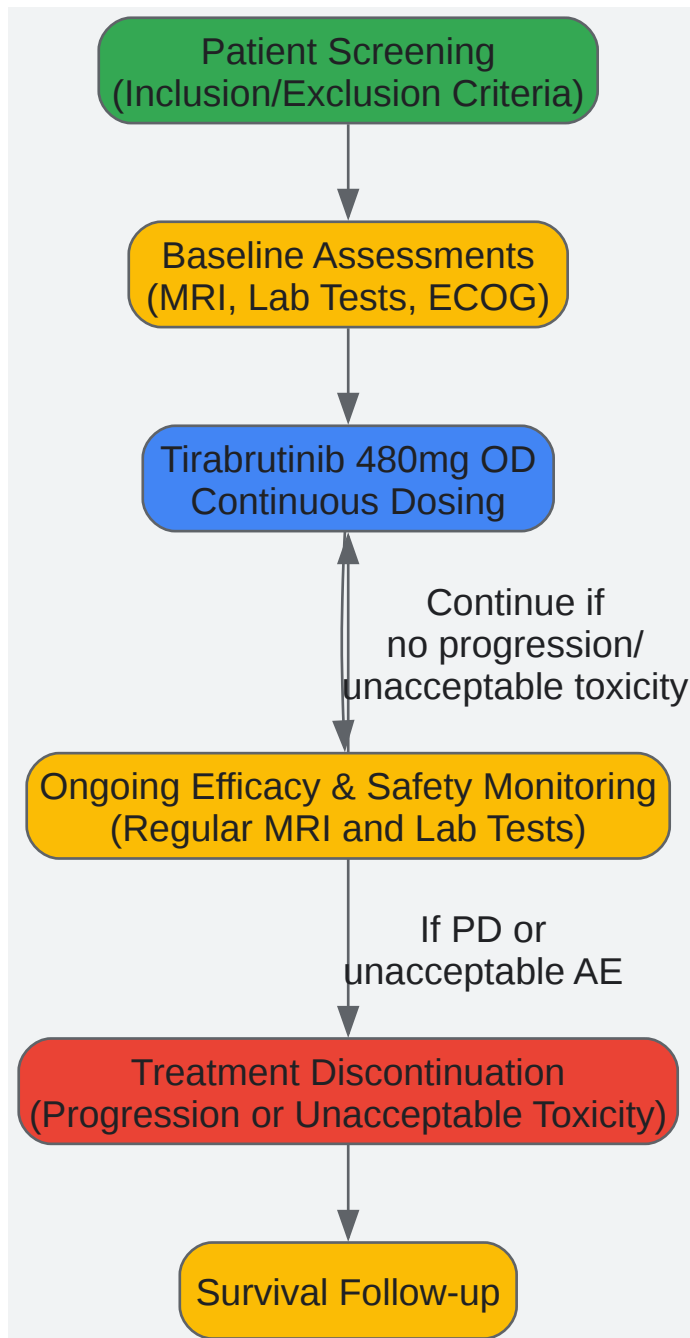
- **Primary Endpoint: Overall Response Rate (ORR)**, defined as the proportion of patients achieving a complete response (CR) or partial response (PR) according to the International Primary CNS Lymphoma Collaborative Group (IPCG) criteria.
- **Secondary Endpoints:**
 - Duration of Response (DOR)
 - Time to Response (TTR)
 - Progression-Free Survival (PFS)
 - Overall Survival (OS)
- **Assessment Schedule:**
 - **Tumor assessments** via contrast-enhanced MRI of the brain should be conducted at baseline, every two cycles (e.g., 8 weeks) for the first year, and then less frequently thereafter if in sustained response.
 - **Safety monitoring**, including physical examinations, vital signs, and laboratory tests (complete blood count, comprehensive metabolic panel), should be performed at every cycle.

4. Statistical Considerations

- The PROSPECT study used a single-arm, open-label design.

- Sample size calculation is typically based on the primary endpoint (ORR), using a binomial distribution. For example, a sample size of 48 patients may be chosen to test a null hypothesis ORR against an alternative hypothesis, with a specific power and alpha level.
- Efficacy analyses are performed on the full analysis set, and safety analyses on all patients who received at least one dose of **tirabrutinib**.

The workflow for implementing this protocol in a clinical trial setting is outlined below.



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Research Applications and Future Directions

The established efficacy and manageable safety profile of **tirabrutinib** monotherapy provide a foundation for several research applications and future developments.

- **Combination Therapies:** Research is actively exploring **tirabrutinib** in combination with other anti-cancer agents, such as chemotherapy (e.g., high-dose methotrexate in newly diagnosed PCNSL) and other targeted therapies, to improve the depth and duration of response [5] [6].
- **Understanding Resistance Mechanisms:** While BTK C481S mutations are a common resistance mechanism to covalent BTK inhibitors in CLL, resistance in MCL is more complex and often involves upregulation of alternative signaling pathways (e.g., PI3K/AKT, non-canonical NF- κ B) and mutations in genes like TP53 or components of the SWI/SNF complex [7]. Research into these mechanisms can guide subsequent therapy choices, such as non-covalent BTK inhibitors or other novel agents.
- **Extended Safety Monitoring:** Long-term safety monitoring studies are ongoing to fully characterize the risk of rare or late-onset adverse events, ensuring the safe and continued use of **tirabrutinib** in clinical practice [6].

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To cite this document: Smolecule. [tirabrutinib monotherapy protocol relapsed refractory B-cell lymphoma]. Smolecule, [2026]. [Online PDF]. Available at:
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